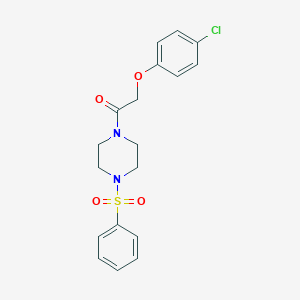![molecular formula C17H27N3 B247699 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247699.png)
1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane, also known as P4MPA, is a chemical compound that belongs to the class of azepanes. P4MPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane is not fully understood. However, it is believed that 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane acts as a modulator of neurotransmitter activity. 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane has been shown to bind to certain receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine α2A receptor. By binding to these receptors, 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane can modulate the activity of the neurotransmitters that they are associated with.
Biochemical and Physiological Effects:
1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane has been shown to have a number of biochemical and physiological effects. In animal studies, 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane has been found to increase locomotor activity, enhance cognitive function, and improve mood. 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane is its specificity in targeting certain neurotransmitter systems. This specificity makes it a valuable tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one of the limitations of 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane. One area of research is in the development of new drugs that target the same neurotransmitter systems as 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane. Another area of research is in the use of 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane as a tool for studying the role of neurotransmitters in various physiological and behavioral processes. Finally, there is a need for further research on the safety and efficacy of 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane in humans.
Synthesemethoden
The synthesis of 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane involves the reaction of 1-(pyridin-4-ylmethyl)piperidine with 1,6-dibromohexane in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to obtain 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane. The synthesis of 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane is a complex process that requires a high degree of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane has been shown to have a significant impact on the central nervous system. 1-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]azepane has been found to modulate the activity of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine. This modulation can lead to changes in behavior, cognition, and mood.
Eigenschaften
Molekularformel |
C17H27N3 |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C17H27N3/c1-2-4-12-20(11-3-1)17-7-13-19(14-8-17)15-16-5-9-18-10-6-16/h5-6,9-10,17H,1-4,7-8,11-15H2 |
InChI-Schlüssel |
CHEOUEHSVYXITK-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=NC=C3 |
Kanonische SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247644.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247647.png)
![1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247648.png)